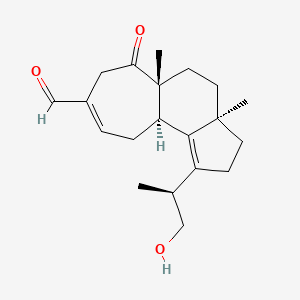
Sarcodonin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarcodonin G is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
Aplicaciones Científicas De Investigación
Anticancer Activity
In Vitro Studies
Research indicates that Sarcodonin G exhibits significant anti-proliferative effects on various cancer cell lines, notably HeLa cells. In a study, this compound demonstrated an IC50 value of 20 μM, effectively inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation (caspase-3 and caspase-9) and modulation of the Bax/Bcl-2 ratio . The induction of apoptosis was confirmed through DNA fragmentation assays and electron microscopy, which revealed characteristic apoptotic features in treated cells.
Case Studies
- HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in apoptotic markers. The compound's effects were mitigated by caspase inhibitors, indicating that its anti-cancer activity is closely linked to apoptotic pathways .
- Other Cancer Cell Lines : Beyond HeLa cells, this compound was tested on five additional cancer cell lines, where it consistently exhibited cytotoxic effects. This suggests a broader potential for this compound as an anticancer agent across different tumor types .
Neuroprotective Effects
Recent studies have uncovered the neurotrophic potential of this compound. It has been shown to promote nerve growth factor-induced neurite outgrowth in PC-12 cells, indicating its potential application in neurodegenerative diseases . Additionally, this compound demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated microglia, further supporting its role as a neuroprotective agent .
Summary of Biological Activities
| Activity | Mechanism | Cell Type/Model | IC50 Value |
|---|---|---|---|
| Anti-proliferative | Induces apoptosis via caspase activation | HeLa cells | 20 μM |
| Neurotrophic | Promotes neurite outgrowth | PC-12 cells | Not specified |
| Anti-inflammatory | Inhibits NO production in microglia | BV-2 microglia | IC50 < 40 μM |
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1 |
Clave InChI |
QCQNVTLNEHGTQY-SFNSOECISA-N |
SMILES isomérico |
C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O |
SMILES canónico |
CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O |
Sinónimos |
(+)-sarcodonin G (-)-sarcodonin G sarcodonin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















